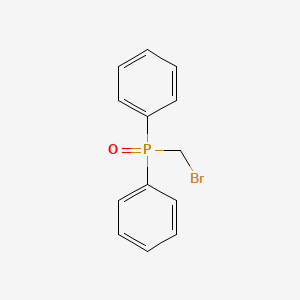
(Bromomethyl)(oxo)diphenyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a bromomethyl group, a diphenyl group, and a phosphine oxide group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bromomethyl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with bromomethane in the presence of a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and temperatures ranging from 0°C to room temperature. The reaction can be represented as follows:
Ph2P-H+BrCH2Br→Ph2P(O)CH2Br
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(Bromomethyl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the bromomethyl group under mild conditions.
Major Products
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphine derivatives.
Scientific Research Applications
(Bromomethyl)(oxo)diphenyl-lambda~5~-phosphane has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism by which (Bromomethyl)(oxo)diphenyl-lambda~5~-phosphane exerts its effects involves the interaction of the phosphine oxide group with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the modification of molecular structures. The diphenyl group provides stability and enhances the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Similar structure but lacks the bromomethyl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of two.
(Chloromethyl)(diphenyl)phosphine oxide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness
(Bromomethyl)(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable reagent in organic synthesis and various scientific research applications .
Properties
CAS No. |
119460-28-5 |
|---|---|
Molecular Formula |
C13H12BrOP |
Molecular Weight |
295.11 g/mol |
IUPAC Name |
[bromomethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C13H12BrOP/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
HOYOASBHCGXXQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















